molecular formula C23H31N3O3S B15073280 (R)-2-Methyl-N-(2-methyl-4-(N-(1-(1-methylpiperidin-4-yl)ethyl)sulfamoyl)phenyl)benzamide CAS No. 2756350-91-9

(R)-2-Methyl-N-(2-methyl-4-(N-(1-(1-methylpiperidin-4-yl)ethyl)sulfamoyl)phenyl)benzamide

Cat. No.: B15073280
CAS No.: 2756350-91-9
M. Wt: 429.6 g/mol
InChI Key: PDAOEKSLYKFTKF-GOSISDBHSA-N
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Description

IPG7236 is a first-in-class small molecule antagonist of CC chemokine receptor 8 (CCR8). This compound has garnered significant attention due to its potential in cancer therapy, particularly in reversing the immunosuppressive microenvironment within tumors. By blocking CCR8-mediated regulatory T cell (Treg) migration and immunosuppression, IPG7236 enhances anti-cancer immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IPG7236 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving selective functional group transformations and purifications .

Industrial Production Methods

Industrial production of IPG7236 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include optimization of reaction conditions, use of high-efficiency catalysts, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

IPG7236 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more saturated compounds .

Scientific Research Applications

IPG7236 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study CCR8-related pathways and interactions.

    Biology: Investigated for its role in modulating immune cell functions, particularly Treg cells.

    Medicine: Under clinical trials for its potential in cancer therapy, especially in combination with PD-1 antibodies for treating triple-negative breast cancer.

Mechanism of Action

IPG7236 exerts its effects by antagonizing CCR8, a receptor predominantly expressed on tumor-infiltrated Treg cells. The ligands for CCR8, such as CCL1 and CCL18, are secreted by cancer cells and stromal cells in the tumor microenvironment. By blocking CCR8, IPG7236 inhibits Treg migration and immunosuppressive functions, thereby enhancing anti-cancer immunity. This mechanism is distinct from other CCR8-targeting therapies that rely on antibody-dependent cellular cytotoxicity (ADCC) to deplete Treg cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IPG7236

IPG7236 is unique in its mechanism of action, as it blocks Treg chemotaxis and immunosuppressive function without relying on ADCC. This provides a significant safety advantage, given the widespread expression of CCR8 in various cell types. Additionally, IPG7236 has shown significant efficacy in preclinical models and is the first small molecule antagonist of CCR8 to enter clinical trials .

Properties

CAS No.

2756350-91-9

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

IUPAC Name

2-methyl-N-[2-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C23H31N3O3S/c1-16-7-5-6-8-21(16)23(27)24-22-10-9-20(15-17(22)2)30(28,29)25-18(3)19-11-13-26(4)14-12-19/h5-10,15,18-19,25H,11-14H2,1-4H3,(H,24,27)/t18-/m1/s1

InChI Key

PDAOEKSLYKFTKF-GOSISDBHSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3CCN(CC3)C)C

Origin of Product

United States

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